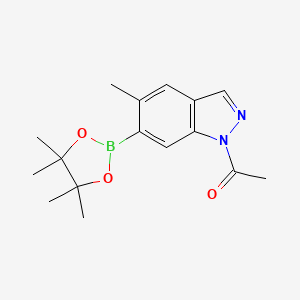
1-(5-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-1-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-1-yl)ethan-1-one is a complex organic compound that features a boronate ester group attached to an indazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-1-yl)ethan-1-one typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of appropriate hydrazine derivatives with ketones or aldehydes.
Boronate Ester Formation: The boronate ester group is introduced by reacting the indazole derivative with bis(pinacolato)diboron in the presence of a palladium catalyst and a base.
Acetylation: The final step involves the acetylation of the indazole derivative to introduce the ethanone group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-(5-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The boronate ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are used in Suzuki-Miyaura cross-coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions can produce various biaryl compounds.
Aplicaciones Científicas De Investigación
1-(5-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-1-yl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting cancer and inflammatory diseases.
Materials Science: It can be used in the development of advanced materials, such as organic semiconductors and polymers.
Chemical Biology: The compound can serve as a probe for studying biological processes and interactions.
Mecanismo De Acción
The mechanism of action of 1-(5-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-1-yl)ethan-1-one involves its interaction with specific molecular targets. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition studies. The indazole core can interact with various biological targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions.
Comparación Con Compuestos Similares
Similar Compounds
1-(5-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-3-yl)ethan-1-one: Similar structure but with a different substitution pattern on the indazole ring.
1-(5-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-yl)ethan-1-one: Similar structure but with a pyrazole ring instead of an indazole ring.
Uniqueness
The uniqueness of 1-(5-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-1-yl)ethan-1-one lies in its combination of a boronate ester group and an indazole ring, which imparts unique chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Actividad Biológica
1-(5-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-1-yl)ethan-1-one is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by an indazole core and a dioxaborolane moiety. Its molecular formula is C15H20BNO2 with a molecular weight of 257.14 g/mol. This structural configuration contributes to its interaction with biological targets.
Biological Activity Overview
The biological activity of this compound has been investigated in several contexts, particularly in relation to its potential as an inhibitor of key enzymes involved in various diseases.
Research indicates that the compound may act as an inhibitor of specific kinases. Kinases are critical in cellular signaling pathways and are often implicated in cancer and other diseases. The presence of the dioxaborolane group suggests potential interactions with the ATP-binding sites of these enzymes.
Efficacy in Assays
Several studies have evaluated the compound's efficacy through various biochemical assays:
Case Studies
A notable study focused on the structure-based optimization of related compounds, leading to insights into the structure-activity relationship (SAR). The findings suggested that modifications to the indazole scaffold could enhance binding affinity and selectivity for FGFR1 while minimizing off-target effects.
Case Study Example
In a comparative analysis of various indazole derivatives:
- Compound A : Exhibited significant FGFR1 inhibition with an IC50 of 0.6 nM.
- Compound B : Showed reduced potency due to structural modifications.
These results underscore the importance of specific functional groups in determining biological activity.
Toxicological Profile
The safety profile of the compound has been assessed through standard toxicity assays. It is classified with warning labels indicating potential hazards (H302-H335) but shows favorable metabolic properties with low inhibition ratios for major cytochrome P450 enzymes at concentrations below 10 μM .
Propiedades
Fórmula molecular |
C16H21BN2O3 |
|---|---|
Peso molecular |
300.2 g/mol |
Nombre IUPAC |
1-[5-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazol-1-yl]ethanone |
InChI |
InChI=1S/C16H21BN2O3/c1-10-7-12-9-18-19(11(2)20)14(12)8-13(10)17-21-15(3,4)16(5,6)22-17/h7-9H,1-6H3 |
Clave InChI |
JIMFBPYQWKSWLG-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2C)C=NN3C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















